IPSS Reduction: Combination Therapy vs. Monotherapies at 4 Years
The dutasteride+tamsulosin combination provides a significantly greater long-term reduction in International Prostate Symptom Score (IPSS) compared to either drug alone. At 4 years, the mean decrease in IPSS from baseline was -6.3 for the combination, compared to -5.3 for dutasteride monotherapy and -3.8 for tamsulosin monotherapy, demonstrating a clear additive and sustained benefit [1].
| Evidence Dimension | Mean Change in IPSS from Baseline at 4 Years |
|---|---|
| Target Compound Data | -6.3 points |
| Comparator Or Baseline | Dutasteride monotherapy: -5.3 points; Tamsulosin monotherapy: -3.8 points |
| Quantified Difference | vs. Dutasteride: -1.0 points (19% greater reduction); vs. Tamsulosin: -2.5 points (66% greater reduction) |
| Conditions | 4-year international, multicenter, randomized, double-blind, parallel-group trial (CombAT); 4,844 men ≥50 years with moderate-to-severe BPH (IPSS ≥12, prostate volume ≥30 cc, PSA 1.5-10 ng/mL, Qmax 5-15 mL/s). Treatment: dutasteride 0.5 mg/day + tamsulosin 0.4 mg/day vs. each monotherapy. |
Why This Matters
This directly translates to superior, long-term symptomatic relief for patients, reducing the likelihood of treatment failure and the need for subsequent therapy escalation.
- [1] Roehrborn, C. G., Siami, P., Barkin, J., Damião, R., Major-Walker, K., Nandy, I., ... & Montorsi, F. (2010). The effects of combination therapy with dutasteride and tamsulosin on clinical outcomes in men with symptomatic benign prostatic hyperplasia: 4-year results from the CombAT study. European Urology, 57(1), 123-131. View Source
